molecular formula C19H27ClN2O3 B14317616 Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester CAS No. 107598-72-1

Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester

Cat. No.: B14317616
CAS No.: 107598-72-1
M. Wt: 366.9 g/mol
InChI Key: XRVYKSNHQOYOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom and a dimethylaminocarbonylamino group, along with a tetramethylcyclopentyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester typically involves multiple steps. One common approach is to start with benzoic acid, which undergoes chlorination to introduce the chlorine atom at the 2-position. This is followed by the introduction of the dimethylaminocarbonylamino group through a series of reactions involving amide formation and subsequent functional group transformations. The final step involves esterification with 3,3,4,4-tetramethylcyclopentanol under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

    Chlorinated aromatic compounds: Molecules with chlorine atoms attached to aromatic rings.

    Ester compounds: Various esters with different alcohol and acid components.

Uniqueness

Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the dimethylaminocarbonylamino group and the tetramethylcyclopentyl ester differentiates it from other benzoic acid derivatives and contributes to its unique reactivity and biological activity.

Properties

CAS No.

107598-72-1

Molecular Formula

C19H27ClN2O3

Molecular Weight

366.9 g/mol

IUPAC Name

(3,3,4,4-tetramethylcyclopentyl) 2-chloro-4-(dimethylcarbamoylamino)benzoate

InChI

InChI=1S/C19H27ClN2O3/c1-18(2)10-13(11-19(18,3)4)25-16(23)14-8-7-12(9-15(14)20)21-17(24)22(5)6/h7-9,13H,10-11H2,1-6H3,(H,21,24)

InChI Key

XRVYKSNHQOYOQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC1(C)C)OC(=O)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.